molecular formula C15H19NO4 B2529425 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde CAS No. 713503-37-8

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

Cat. No.: B2529425
CAS No.: 713503-37-8
M. Wt: 277.32
InChI Key: MUYOKPGMWNZAEE-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with ethoxy and pyrrolidinyl-ethoxy groups

Scientific Research Applications

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidin-1-yl-ethoxy Intermediate: This step involves the reaction of pyrrolidine with an appropriate ethoxy-containing reagent under controlled conditions.

    Aldehyde Formation: The intermediate is then reacted with a benzaldehyde derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethoxy and pyrrolidinyl-ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-3-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde: Similar structure but with different substitution patterns.

    3-Methoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde: Contains a methoxy group instead of an ethoxy group.

    3-Ethoxy-4-(2-oxo-2-piperidin-1-yl-ethoxy)-benzaldehyde: Contains a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-19-14-9-12(10-17)5-6-13(14)20-11-15(18)16-7-3-4-8-16/h5-6,9-10H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYOKPGMWNZAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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